3,5-Dichloro-4,6-dimethylpyridin-2-amine
Overview
Description
3,5-Dichloro-4,6-dimethylpyridin-2-amine is a chemical compound with the CAS Number: 56960-80-6. It has a molecular weight of 191.06 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3,5-dichloro-4,6-dimethyl-2-pyridinamine . The InChI code for this compound is 1S/C7H8Cl2N2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11) .Physical And Chemical Properties Analysis
The compound has a melting point of 151-152 degrees Celsius . It is a powder and is typically stored at room temperature .Scientific Research Applications
Application in Synthesis of Trifluoromethylpyridines
- Summary of the Application: Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using 3,5-Dichloro-4,6-dimethylpyridin-2-amine, are widely used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application or Experimental Procedures: The specific methods of synthesis were not detailed in the source. However, the synthesis likely involves various organic chemistry techniques and the use of 3,5-Dichloro-4,6-dimethylpyridin-2-amine as a starting material or intermediate .
- Results or Outcomes: Over 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application in Synthesis of Decorated Six-Membered Diazines
- Summary of the Application: Diazine alkaloids, which can be synthesized using 3,5-Dichloro-4,6-dimethylpyridin-2-amine, are a central building block for a wide range of pharmacological applications. They exhibit a variety of biological activities including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, anti-inflammatory, analgesic, anti-HIV, cardiovascular agents, antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action .
- Methods of Application or Experimental Procedures: The specific methods of synthesis were not detailed in the source. However, the synthesis likely involves various organic chemistry techniques and the use of 3,5-Dichloro-4,6-dimethylpyridin-2-amine as a starting material or intermediate .
- Results or Outcomes: The outcomes of these applications are the wide range of pharmacological activities exhibited by the diazine alkaloids .
Application in Synthesis of Opicapone
- Summary of the Application: Opicapone, a drug used in the treatment of Parkinson’s disease, can be synthesized using 3,5-Dichloro-4,6-dimethylpyridin-2-amine .
- Methods of Application or Experimental Procedures: The specific methods of synthesis were not detailed in the source. However, the synthesis likely involves various organic chemistry techniques and the use of 3,5-Dichloro-4,6-dimethylpyridin-2-amine as a starting material or intermediate .
- Results or Outcomes: The outcome of this application is the synthesis of Opicapone, a drug used in the treatment of Parkinson’s disease .
Application in Synthesis of Decorated Six-Membered Diazines
- Summary of the Application: Diazine alkaloids, which can be synthesized using 3,5-Dichloro-4,6-dimethylpyridin-2-amine, are a central building block for a wide range of pharmacological applications. They exhibit a variety of biological activities including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, anti-inflammatory, analgesic, anti-HIV, cardiovascular agents, antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors .
- Methods of Application or Experimental Procedures: The specific methods of synthesis were not detailed in the source. However, the synthesis likely involves various organic chemistry techniques and the use of 3,5-Dichloro-4,6-dimethylpyridin-2-amine as a starting material or intermediate .
- Results or Outcomes: The outcomes of these applications are the wide range of pharmacological activities exhibited by the diazine alkaloids .
Application in Synthesis of Opicapone
- Summary of the Application: Opicapone, a drug used in the treatment of Parkinson’s disease, can be synthesized using 3,5-Dichloro-4,6-dimethylpyridin-2-amine .
- Methods of Application or Experimental Procedures: The specific methods of synthesis were not detailed in the source. However, the synthesis likely involves various organic chemistry techniques and the use of 3,5-Dichloro-4,6-dimethylpyridin-2-amine as a starting material or intermediate .
- Results or Outcomes: The outcome of this application is the synthesis of Opicapone, a drug used in the treatment of Parkinson’s disease .
Safety And Hazards
properties
IUPAC Name |
3,5-dichloro-4,6-dimethylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCNFARJJWYBFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)N)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482441 | |
Record name | 3,5-Dichloro-4,6-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4,6-dimethylpyridin-2-amine | |
CAS RN |
56960-80-6 | |
Record name | 3,5-Dichloro-4,6-dimethyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56960-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-4,6-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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